Home > Products > Building Blocks P214 > 7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one - 1368131-86-5

7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Catalog Number: EVT-1669666
CAS Number: 1368131-86-5
Molecular Formula: C9H9BrN2O
Molecular Weight: 241.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Hydroxyquinolin-2(1H)-one

  • Compound Description: 7-Hydroxyquinolin-2(1H)-one is a key intermediate in the synthesis of the antipsychotic drug Brexpiprazole, which is used to treat schizophrenia and as an adjunct therapy for major depressive disorder.

N-(7-(Cyclohexyl(methyl)amino)-3-oxo-3,4-dihydroquinoxalin-6-ylcarbamothioyl)benzamide (Compound 1)

  • Compound Description: This quinoxalin-2(1H)-one derivative was identified as a potent inhibitor of the hepatitis C virus (HCV) in vitro.

N-(7-(Cyclohexyl(methyl)amino)-3-oxo-3,4-dihydroquinoxalin-6-ylcarbamothioyl)furan-2-carboxamide (Compound 11)

  • Compound Description: This compound is a potent HCV inhibitor with an EC50 of 1.8 µM and a selectivity index (SI) of 9.6.

6-(Cyclohexyl(methyl)amino)-7-(4-phenylthiazol-2-ylamino)quinoxalin-2(1H)-one (Compound 33)

  • Compound Description: This quinoxalin-2(1H)-one derivative exhibits potent activity against HCV with an EC50 of 1.67 µM and an SI of 37.4.

2-(Cyclohexyl(methyl)amino)-3-(4-phenylthiazol-2-ylamino)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one (Compound 60)

  • Compound Description: This compound is a potent HCV inhibitor with an EC50 of 1.19 µM and an SI of 9.27.

8-(Cyclohexyl(methyl)amino)-7-(4-phenylthiazol-2-ylamino)pyrrolo[1,2-a]quinoxalin-4(5H)-one (Compound 65)

  • Compound Description: This compound shows activity against HCV, with an EC50 of 1.82 µM and an SI of 9.9.

6-(Diethylamino)-7-(4-phenylthiazol-2-ylamino)quinoxalin-2(1H)-one (Compound 78)

  • Compound Description: This quinoxalin-2(1H)-one derivative acts against HCV with an EC50 of 1.27 µM and an SI of 17.9.

7-Bromo-5-pyrido-1,4-benzodiazepin-2-one

  • Compound Description: This compound was used as a substrate in an aldol reaction to synthesize a series of diastereomeric 7-bromo-3-(hydroxyalkyl)-1-methyl-5-(2′-pyridyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ones. These derivatives were explored as potential catalysts in asymmetric alkylation reactions.

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one

  • Compound Description: This compound, with its betaine-like structure, is a useful reagent for the synthesis of esters and amides from carboxylic acids and plays a role in glycosylation reactions.

8-Hydroxy-3,4-dihydroquinolin-2(1H)-one

  • Compound Description: This compound was identified as a constituent of the chemical extract from the American cockroach Periplaneta americana.
Overview

7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound that belongs to the class of quinoxalines, which are bicyclic aromatic compounds containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and its role in various chemical reactions. It is recognized for its unique structural features, which contribute to its biological activity and chemical reactivity.

Source

The synthesis and characterization of 7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one have been documented in various scientific studies, highlighting its importance in pharmaceutical research. The compound can be derived from readily available precursors in organic synthesis, making it accessible for laboratory studies.

Classification

7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is classified as:

  • Chemical Class: Quinoxaline derivatives
  • Functional Groups: Bromo group, methyl group, and a diketone structure
Synthesis Analysis

Methods

The synthesis of 7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the following methods:

  1. Condensation Reactions:
    • The initial step often includes the condensation of 2-amino-3-bromobenzaldehyde with 1,2-diketones or related compounds.
  2. Cyclization:
    • Following the condensation, cyclization occurs to form the quinoxaline ring structure. This can be facilitated by heating or using catalytic agents.
  3. Reduction:
    • The resulting intermediate may undergo reduction to yield the dihydroquinoxaline derivative.

Technical Details

The reaction conditions such as temperature, solvent choice (e.g., ethanol or acetic acid), and reaction time are critical for optimizing yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can be represented as follows:

C9H8BrN3O\text{C}_9\text{H}_8\text{BrN}_3\text{O}

This indicates that the compound consists of nine carbon atoms, eight hydrogen atoms, one bromine atom, three nitrogen atoms, and one oxygen atom.

Data

Key structural data include:

  • Molecular Weight: Approximately 244.08 g/mol
  • Melting Point: Typically ranges between 150°C to 160°C depending on purity
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol
Chemical Reactions Analysis

Reactions

7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one participates in various chemical reactions:

  1. Nucleophilic Substitution:
    • The bromine atom can be substituted by nucleophiles such as amines or alcohols under appropriate conditions.
  2. Oxidation Reactions:
    • The dihydroquinoxaline moiety can be oxidized to form corresponding quinoxalines.
  3. Condensation with Other Reagents:
    • It can react with aldehydes or ketones to form more complex structures.

Technical Details

These reactions often require specific catalysts or conditions (e.g., acidic or basic media) to proceed efficiently. Monitoring these reactions using thin-layer chromatography (TLC) helps determine the progress and completion.

Mechanism of Action

Process

The mechanism of action for 7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one in biological systems often involves interaction with specific enzymes or receptors. Its structure allows it to fit into active sites of proteins, potentially inhibiting or modulating their activity.

Data

Research suggests that compounds similar to 7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one exhibit:

  • Antimicrobial properties
  • Anticancer activity through apoptosis induction
  • Neuroprotective effects by modulating neurotransmitter levels
Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Usually a crystalline solid
  • Odor: Generally odorless
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Chemical Properties

Chemical properties involve:

  • Reactivity: Reacts with strong bases and acids.
  • pKa Value: The pKa value indicates acidity/basicity characteristics; specific values may vary based on solvent conditions.

Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into thermal stability and phase transitions.

Applications

Scientific Uses

7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:

  1. Pharmaceutical Development:
    • Used as a lead compound for developing new drugs targeting various diseases.
  2. Biological Studies:
    • Investigated for its potential effects on cellular processes in cancer research.
  3. Chemical Synthesis:
    • Serves as an intermediate in synthesizing more complex organic molecules.
Synthetic Methodologies for 7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Classical Stoichiometric Approaches for Dihydroquinoxalinone Core Construction

The dihydroquinoxalin-2(1H)-one scaffold is traditionally synthesized via condensation reactions between ortho-phenylenediamine derivatives and α-functionalized carbonyl compounds. For 7-bromo-substituted derivatives, a robust method employs 2-bromo-4-methylaniline (or substituted variants) reacting with α-amino acids under copper catalysis:

  • Copper-Catalyzed Cyclization: A practical route involves reacting 2-bromo-4-methylaniline with glycine or substituted glycines using catalytic CuCl (5 mol %), N,N'-dimethylethylenediamine (DMEDA) (40 mol %), and K₃PO₄ (2 equiv) in refluxing solvents like DMSO or water. This intramolecular C-N coupling forms the bicyclic lactam structure directly. Yields are moderate to excellent (typically 60–85%), though steric hindrance from substituents can lower efficiency. Critically, the bromine atom at the ortho position participates in the cyclization, ensuring the bromine substituent is fixed at the 7-position of the resulting dihydroquinoxalinone .

Table 1: Classical Synthesis of 7-Bromo Dihydroquinoxalinones from 2-Bromoanilines

2-Bromoaniline DerivativeAmino AcidCatalyst SystemProductYield (%)
2-Bromo-4-methylanilineGlycineCuCl/DMEDA/K₃PO₄7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one78
2-Bromo-4,6-dimethylanilineGlycineCuCl/DMEDA/K₃PO₄7-Bromo-5,8-dimethyl-3,4-dihydroquinoxalin-2(1H)-one65*
2-Bromo-5-fluoroanilineAlanineCuCl/DMEDA/K₃PO₄7-Bromo-6-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one72

Note: Yield may vary depending on steric bulk; unexpected products like 1,2-dihydroquinoxalines can form with highly substituted anilines .

Catalytic Asymmetric Synthesis of Chiral Dihydroquinoxalinone Derivatives

While asymmetric synthesis specifically for 7-bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is not explicitly detailed in the available sources, modern catalytic strategies for generating chiral 3,4-dihydroquinoxalin-2-ones are highly relevant:

  • Organo- and Metal-Catalysis: Chiral phosphoric acids (CPAs) and metal-salen complexes catalyze the enantioselective addition of nucleophiles (e.g., diazoacetates) to N-aryl quinoxalinones or the desymmetrization of prochiral dihydroquinoxalinediones. These methods produce 3-substituted chiral dihydroquinoxalinones with high enantiomeric excess (ee >90%). Applying these to 7-bromo-4-methyl precursors would require pre-installation of the bromine and methyl groups before the asymmetric transformation [2].
  • Challenges for 7-Bromo-4-methyl Derivatives: The electron-withdrawing bromine substituent could potentially influence the reactivity and stereoselectivity in asymmetric reactions. Furthermore, the presence of the 4-methyl group (N-methyl) affects the nucleophilicity of the adjacent N-1 position, which might require tailored catalyst design for optimal enantiocontrol [2].

Bromination Strategies for Position-Specific Halogenation in Heterocyclic Systems

Introducing bromine specifically at the 7-position is most efficiently achieved early in the synthesis via substrate-controlled approaches rather than direct electrophilic substitution of the pre-formed heterocycle:

  • Directed Bromination via Starting Materials: The most reliable strategy uses 2-bromo-4-methylaniline as the precursor. The bromine atom is incorporated before cyclization, ensuring regiospecific placement at the position equivalent to C7 in the final dihydroquinoxalinone. Direct bromination of the pre-formed 4-methyl-3,4-dihydroquinoxalin-2(1H)-one core is less desirable due to potential regiochemical ambiguity (C5 vs C7 electrophilic substitution) and the deactivating effect of the lactam carbonyl .
  • Limitations of Late-Stage Halogenation: Electrophilic bromination (e.g., Br₂, NBS) of the unsubstituted dihydroquinoxalinone core typically occurs at the electron-rich C5 and C7 positions, often yielding mixtures. The 4-methyl group has minimal directing effect for electrophiles. Metal-catalyzed C-H functionalization could offer regioselectivity but is not reported specifically for this substrate .

N-Methylation Techniques for 4-Position Functionalization

Selective mono-methylation of the nitrogen at the 4-position (N-4) of the dihydroquinoxalinone can be performed either before or after core formation:

  • Reductive Amination: Treating 7-bromo-3,4-dihydroquinoxalin-2(1H)-one (lacking the 4-methyl group) with formaldehyde and a reducing agent like sodium cyanoborohydride (NaBH₃CN) selectively yields the 4-methyl derivative. This method benefits from mild conditions and compatibility with the bromine substituent and lactam carbonyl [6].
  • Alkylation with Methyl Iodide: Direct N-alkylation using CH₃I and a base (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents like DMF or acetonitrile is effective. However, achieving exclusive N-4 methylation can be challenging due to the potential for over-alkylation (quaternization) or competing O-alkylation. Using phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) can enhance selectivity and yield under milder conditions [6].
  • Early-Stage Methylation: N-Methylation can also be performed on the aniline precursor (2-bromo-4-methylaniline is commercially available) or during amino acid coupling, though this requires careful optimization to avoid side reactions.

Table 2: N-Methylation Methods for 4-Position Functionalization

MethodReagents/ConditionsAdvantagesChallenges
Reductive AminationHCHO, NaBH₃CN, MeOH/THF, rtHigh selectivity for mono-N-methylationRequires pre-formed NH-dihydroquinoxalinone
Direct AlkylationCH₃I, K₂CO₃, TBAB, CH₃CN, 60°CSimple reagentsPotential over-alkylation or O-alkylation
Precursor ApproachUse pre-methylated aniline (e.g., 2-bromo-4-methylaniline)Built-in methyl group; avoids late-stage methylationLimited flexibility for late-stage variation

Properties

CAS Number

1368131-86-5

Product Name

7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

IUPAC Name

7-bromo-4-methyl-1,3-dihydroquinoxalin-2-one

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

InChI

InChI=1S/C9H9BrN2O/c1-12-5-9(13)11-7-4-6(10)2-3-8(7)12/h2-4H,5H2,1H3,(H,11,13)

InChI Key

XVTZCPRZOULUOC-UHFFFAOYSA-N

SMILES

CN1CC(=O)NC2=C1C=CC(=C2)Br

Canonical SMILES

CN1CC(=O)NC2=C1C=CC(=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.